4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, an ethoxyethyl chain, and a phenoxy group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine: A structurally similar compound with slight variations in the phenoxy group.
2-(2-Methyl-5-propan-2-ylphenoxy)ethanol: Another related compound with a simpler structure.
Uniqueness
4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-15(2)17-5-4-16(3)18(14-17)22-13-12-21-11-8-19-6-9-20-10-7-19;3-1(4)2(5)6/h4-5,14-15H,6-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFPNBODSEECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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